Dimethenamid-d3
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Overview
Description
Dimethenamid-d3 is a deuterium-labeled analog of dimethenamid, a preemergence herbicide used to control annual grasses and broadleaf weeds in various crops. The compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which allows for its use in environmental and biological studies to track the behavior of dimethenamid .
Mechanism of Action
Target of Action
Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of this compound are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.
Pharmacokinetics
It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of this compound in the environment.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.
Biochemical Analysis
Biochemical Properties
It is known that the parent compound, Dimethenamid, belongs to the chloroacetamide class of herbicides and inhibits the synthesis of certain long-chain fatty acids, thus reducing plant growth . It is plausible that Dimethenamid-d3 shares similar biochemical properties with its parent compound, Dimethenamid.
Molecular Mechanism
It is known that Dimethenamid, the parent compound, inhibits the synthesis of certain long-chain fatty acids . This suggests that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the parent compound, Dimethenamid, is stable and does not degrade rapidly . It is plausible that this compound shares similar stability characteristics.
Metabolic Pathways
It is known that the parent compound, Dimethenamid, is metabolized in the liver . It is plausible that this compound is metabolized via similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethenamid-d3 involves several steps:
First Contact Reaction: A compound with a specific structure reacts with (2S)-1-hydroxypropyl-2-amine in the presence of an acid to form an intermediate compound.
Second Contact Reaction: The intermediate compound undergoes a reaction with a methyl etherification reagent in the presence of a base to form another intermediate.
Third Contact Reaction: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to yield dimethenamid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, high yield, and simple operation, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethenamid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Dimethenamid-d3 is widely used in scientific research due to its labeled nature. Some applications include:
Comparison with Similar Compounds
Similar Compounds
Dimethenamid: The non-labeled version of dimethenamid-d3, used for similar herbicidal purposes.
Acetochlor: Another chloroacetamide herbicide with a similar mode of action.
Metolachlor: A related herbicide with comparable applications and mechanisms.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic substitution provides a distinct advantage in research applications, making it a valuable tool for scientists .
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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